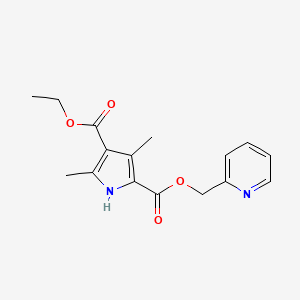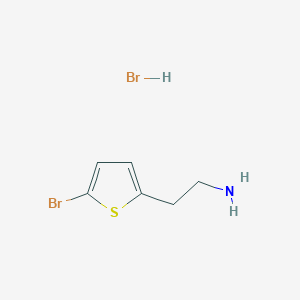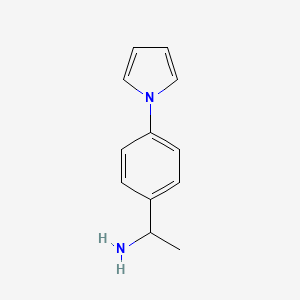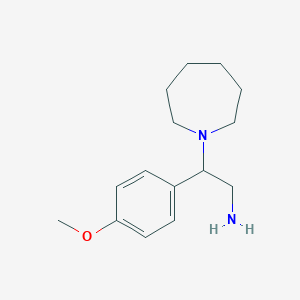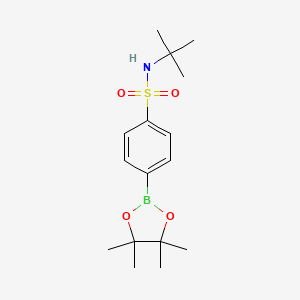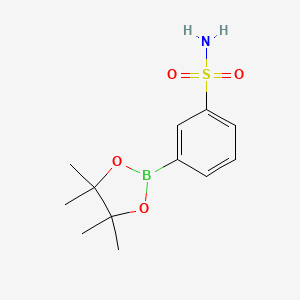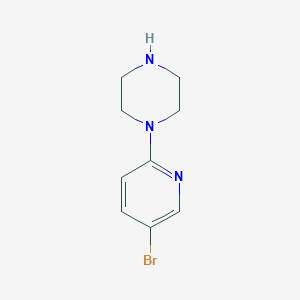
1-(5-Bromopyridin-2-yl)pipérazine
Vue d'ensemble
Description
1-(5-Bromopyridin-2-yl)piperazine is a chemical compound with the molecular formula C9H12BrN3 and a molecular weight of 242.12 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Applications De Recherche Scientifique
1-(5-Bromopyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological processes and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Safety and Hazards
1-(5-Bromopyridin-2-yl)piperazine is classified as having acute toxicity (oral, category 3), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and may cause respiratory irritation (category 3) . It is recommended to handle this compound with appropriate safety measures, including the use of protective clothing and eye protection, and to avoid breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
Mécanisme D'action
Target of Action
This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying potentially hazardous chemicals .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that can be studied for further understanding .
Biochemical Pathways
As a biochemical reagent, it can be used as a biological material or organic compound for life science related research .
Action Environment
It is known that the compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
Analyse Biochimique
Biochemical Properties
1-(5-Bromopyridin-2-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with α2-adrenergic receptors, acting as an antagonist . This interaction is crucial in modulating neurotransmitter release and influencing various physiological processes. Additionally, 1-(5-Bromopyridin-2-yl)piperazine can bind to other proteins and enzymes, affecting their activity and function.
Cellular Effects
The effects of 1-(5-Bromopyridin-2-yl)piperazine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with α2-adrenergic receptors can alter the signaling pathways involved in neurotransmitter release, leading to changes in cellular responses . Furthermore, 1-(5-Bromopyridin-2-yl)piperazine can affect gene expression by binding to specific transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Molecular Mechanism
At the molecular level, 1-(5-Bromopyridin-2-yl)piperazine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, its antagonistic action on α2-adrenergic receptors involves binding to the receptor and preventing the binding of endogenous agonists . This inhibition results in altered receptor activity and downstream signaling pathways. Additionally, 1-(5-Bromopyridin-2-yl)piperazine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 1-(5-Bromopyridin-2-yl)piperazine can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that 1-(5-Bromopyridin-2-yl)piperazine is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light or heat, can lead to its degradation. In in vitro and in vivo studies, long-term exposure to 1-(5-Bromopyridin-2-yl)piperazine has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 1-(5-Bromopyridin-2-yl)piperazine vary with different dosages in animal models. At low doses, it may exhibit minimal effects on cellular function and physiological processes. At higher doses, it can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Studies have also reported toxic or adverse effects at high doses, including alterations in liver and kidney function . Therefore, it is crucial to determine the appropriate dosage range for specific experimental conditions to avoid potential toxicity.
Metabolic Pathways
1-(5-Bromopyridin-2-yl)piperazine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 1-(5-Bromopyridin-2-yl)piperazine can affect the activity of other metabolic enzymes, thereby influencing overall metabolic processes.
Transport and Distribution
The transport and distribution of 1-(5-Bromopyridin-2-yl)piperazine within cells and tissues are crucial for its biological activity. It can interact with specific transporters or binding proteins, facilitating its uptake and distribution . Once inside the cell, 1-(5-Bromopyridin-2-yl)piperazine can localize to specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of 1-(5-Bromopyridin-2-yl)piperazine within tissues can also influence its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 1-(5-Bromopyridin-2-yl)piperazine is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 1-(5-Bromopyridin-2-yl)piperazine may contain nuclear localization signals that facilitate its transport into the nucleus, where it can interact with transcription factors and other nuclear proteins. Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the subcellular localization and activity of 1-(5-Bromopyridin-2-yl)piperazine.
Méthodes De Préparation
The synthesis of 1-(5-Bromopyridin-2-yl)piperazine typically involves the reaction of 5-bromopyridine with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
1-(5-Bromopyridin-2-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-(5-Bromopyridin-2-yl)piperazine can be compared with other similar compounds such as:
5-Bromo-2-piperazinopyridine: Similar in structure but with different functional groups.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
4-Boc-1-(5-bromo-2-pyridyl)piperazine: Contains a Boc protecting group, making it useful in specific synthetic applications
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 1-(5-Bromopyridin-2-yl)piperazine in research and industrial contexts.
Propriétés
IUPAC Name |
1-(5-bromopyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBNGGYLBVCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585970 | |
| Record name | 1-(5-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73406-97-0 | |
| Record name | 1-(5-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-(piperazin-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
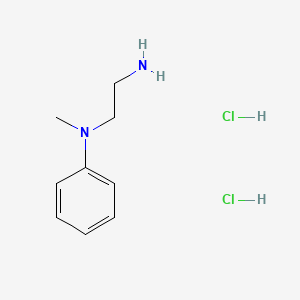
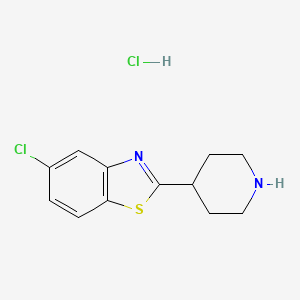
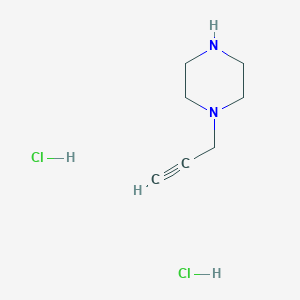
![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)
